[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate
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Overview
Description
[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple acetoxy groups and a chloropurinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate typically involves multiple steps, starting from readily available precursors. The process may include the protection of hydroxyl groups, introduction of the chloropurinyl moiety, and subsequent acetylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the chloropurinyl moiety to form different derivatives.
Substitution: Nucleophilic substitution reactions at the chloropurinyl site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted purines.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its chloropurinyl moiety is particularly interesting for investigating nucleic acid interactions.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with nucleic acids and proteins makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may lead to innovations in various fields, including pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate involves its interaction with molecular targets such as nucleic acids and proteins. The chloropurinyl moiety can form hydrogen bonds and other interactions with nucleic acid bases, potentially affecting DNA and RNA function. Additionally, the acetoxy groups may facilitate the compound’s entry into cells and its subsequent activity within the cellular environment.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(hydroxysulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate stands out due to its combination of acetoxy groups and a chloropurinyl moiety. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H29ClN4O10S |
---|---|
Molecular Weight |
589.0 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate |
InChI |
InChI=1S/C23H29ClN4O10S/c1-7-39-23(28-10-27-17-21(24)25-9-26-22(17)28)20(38-15(6)33)19(37-14(5)32)18(36-13(4)31)16(35-12(3)30)8-34-11(2)29/h9-10,16,18-20,23H,7-8H2,1-6H3/t16-,18-,19+,20-,23+/m1/s1 |
InChI Key |
FGQYLRHJNNSISP-GBHDBEGYSA-N |
Isomeric SMILES |
CCS[C@@H]([C@@H]([C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)N1C=NC2=C1N=CN=C2Cl |
Canonical SMILES |
CCSC(C(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)N1C=NC2=C1N=CN=C2Cl |
Origin of Product |
United States |
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